(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols produced were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be solved by direct methods and refined by full-matrix least-squares techniques .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties. They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Scientific Research Applications
Methanol Poisoning Treatment
Fomepizole, a compound structurally related to piperazines, has been increasingly used in treating methanol toxicity. Its application in pediatric cases, as discussed by Brown et al. (2001), highlights its effectiveness in averting the need for ethanol infusion, which comes with side effects (Brown, Shannon, Woolf, & Boyer, 2001).
Psychoactive Substance Analysis
Rust et al. (2012) conducted a study on the prevalence of new psychoactive substances, including piperazine derivatives, in hair samples. This research underscores the importance of understanding the pharmacokinetics and toxicology of novel psychoactive compounds, potentially including the one of interest (Rust, Baumgartner, Dally, & Kraemer, 2012).
Drug Metabolism and Pharmacokinetics
The metabolism and disposition of various pharmaceutical compounds, including those with piperazine components, have been extensively studied. For example, Renzulli et al. (2011) explored the metabolism of an orexin receptor antagonist, providing valuable insights into the pharmacokinetic profiles that could be relevant for related compounds (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Chemical Assay Development
Wheeler et al. (1978) developed a high-pressure liquid chromatography assay for metronidazole and its metabolites, demonstrating the application of analytical chemistry in drug metabolism studies. Similar methodologies could be applied to study "(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride" and its metabolites (Wheeler, De Meo, Halula, George, & Heseltine, 1978).
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O.ClH/c1-13-3-5-14(6-4-13)15(21)19-9-11-20(12-10-19)16-17-7-8-18(16)2;/h3-8H,9-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGAPRASMDGYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.